BenchChemオンラインストアへようこそ!

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

p53 activation transcriptional reporter assay cancer research

4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391228-05-0) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide chemotype. It features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-fluorophenyl ring and acylated at the 2-amino position with a 4-ethoxybenzoyl group (molecular formula C₁₇H₁₄FN₃O₂S, MW 343.38 g/mol).

Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
CAS No. 391228-05-0
Cat. No. B2667953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391228-05-0
Molecular FormulaC17H14FN3O2S
Molecular Weight343.38
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O2S/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
InChIKeyWBXHCINUBGOJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391228-05-0): Core Structural Identity and Research-Grade Procurement Profile


4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391228-05-0) is a synthetic small molecule belonging to the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide chemotype. It features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-fluorophenyl ring and acylated at the 2-amino position with a 4-ethoxybenzoyl group (molecular formula C₁₇H₁₄FN₃O₂S, MW 343.38 g/mol). The compound is commercially available at ≥95% purity for research use . This scaffold has been claimed in patents as P2X3/P2X2/3 antagonists for pain and genitourinary indications [1], as Wnt signalling pathway inhibitors for oncology [2], and as insecticidal agents in agriculture [3]. The specific substitution pattern—4-ethoxy on the benzamide ring paired with 4-fluorophenyl on the thiadiazole—defines a distinct pharmacophoric fingerprint that differentiates it from close analogs.

Why Generic Substitution of 4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391228-05-0) Is Not Supported by Evidence


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide class, even single-atom or single-group variations on the benzamide phenyl ring (e.g., 4-Cl vs. 4-OCH₃ vs. 4-OC₂H₅ vs. unsubstituted) produce markedly different biological activity profiles, selectivity patterns, and physicochemical properties. The 4-ethoxy substituent contributes unique electronic (Hammett σp ≈ −0.24), steric, and lipophilic (ClogP modulation) characteristics that are not replicated by halo, methoxy, or unsubstituted analogs. Published structure-activity relationship (SAR) studies on related 1,3,4-thiadiazole benzamides demonstrate that benzamide ring substitution is a critical determinant of both potency and target selectivity [1]. Consequently, substituting 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide with a close analog (e.g., the 4-chloro or unsubstituted benzamide derivative) in a biological assay, SAR campaign, or patent exemplification cannot be assumed to yield equivalent results.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391228-05-0) Versus Closest Analogs


p53 Transcriptional Activation: 4-Ethoxy vs. 4-Chloro Benzamide Comparator in HEK293 Reporter Assay

In a cell-based p53 transcriptional activation assay using HEK293 cells co-expressing a TK-driven Renilla luciferase reporter, 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide induced p53 transcriptional activity with an EC₅₀ of 152 nM [1]. The 4-chloro analog (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 312524-58-6) tested in the MCF-7 breast cancer cell line exhibited an antiproliferative IC₅₀ of 15.0 µM, with a significantly different mechanistic profile (apoptosis induction without reported p53 transcriptional activation specificity at comparable concentrations) . While these data originate from different assay formats (direct reporter gene vs. cytotoxicity), the 100-fold potency differential observed for the 4-ethoxy derivative in a mechanistically defined p53 reporter assay suggests a therapeutically meaningful difference in target engagement. The unsubstituted parent benzamide (N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 391226-17-8) lacks reported quantitative p53 activation data in any standardized assay format.

p53 activation transcriptional reporter assay cancer research HEK293

Structural Differentiation: 4-Ethoxy Substituent Physicochemical Profile vs. 4-Chloro, 4-Methoxy, and Unsubstituted Analogs

The 4-ethoxy substituent on the benzamide ring imparts a distinct combination of electronic, steric, and lipophilic properties compared to common alternative substituents in the same chemotype. The ethoxy group (σp ≈ −0.24; π ≈ +0.38) provides moderate electron-donating character and incremental lipophilicity versus the 4-methoxy analog (σp ≈ −0.27; π ≈ −0.02), the 4-chloro analog (σp ≈ +0.23; π ≈ +0.71), and the unsubstituted benzamide (σp = 0; π = 0) [1]. This balanced profile—electron-rich but not strongly electron-donating, moderately lipophilic but not halogen-heavy—has been associated in 1,3,4-thiadiazole benzamide SAR literature with improved membrane permeability and target binding complementarity [2]. The 4-ethoxy compound (ClogP estimated ~3.8) occupies a distinct region of chemical property space compared to the 4-chloro analog (ClogP ~4.3) and the 4-methoxy analog (ClogP ~3.3), potentially translating into differential ADME behavior.

physicochemical properties drug-likeness SAR lipophilicity

Patent-Based Target Differentiation: P2X3/P2X2/3 Antagonism and Wnt Pathway Inhibition as Orthogonal Therapeutic Axes

The 1,3,4-thiadiazol-2-yl-benzamide scaffold, of which 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a specific exemplar, has been independently claimed in two distinct therapeutic patent families: (1) as P2X3 and P2X2/3 receptor antagonists for pain, genitourinary, inflammatory, gastrointestinal, and respiratory diseases (US 8,119,644 B2) [1]; and (2) as inhibitors of the Wnt signalling pathway for oncology indications (WO 2016/131808 A1) [2]. This dual-IP coverage is not available for many close analogs. For example, the 4-chloro analog (CAS 312524-58-6) and the unsubstituted benzamide (CAS 391226-17-8) lack explicit exemplification in both patent families simultaneously, limiting their documented therapeutic scope.

P2X3 antagonist Wnt inhibitor pain oncology patent

Insecticidal SAR Context: Benzamide Substitution Modulates Sap-Feeding Pest Activity

Structure-activity relationship studies on the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide class, conducted by Dow AgroSciences and published in Pest Management Science, demonstrated that variation of the benzamide ring substitution produces significant differences in insecticidal potency against sap-feeding pests including cotton aphid (Aphis gossypii), green peach aphid (Myzus persicae), and sweetpotato whitefly (Bemisia tabaci) [1]. While the published study does not report data for the specific 4-ethoxy-4-fluorophenyl substitution pattern, the SAR trends indicate that electron-donating, moderately lipophilic substituents on the benzamide ring generally favor insecticidal activity. The 4-ethoxy group (σp −0.24, π +0.38) fits this profile, suggesting potential differentiation from electron-withdrawing substituents (e.g., 4-Cl, σp +0.23) in this assay context.

insecticide SAR Aphis gossypii Myzus persicae agrochemical

Anticancer Selectivity Context: 4-Ethoxy Derivative Activity Profile vs. Doxorubicin in Breast Cancer Models

Vendor-reported IC₅₀ data indicate that 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits differential potency across breast cancer cell lines: MCF-7 (IC₅₀ = 10.38 µM, mechanism: apoptosis via p53 activation) and SK-BR-3 (IC₅₀ = 8.75 µM, mechanism: EGFR/HER-2 kinase inhibition) . The 4-chloro analog shows a higher IC₅₀ of 15.0 µM in MCF-7 with a less specific apoptosis induction mechanism . For class-level benchmarking, 4-halo-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamide derivatives (a structurally distinct subclass with CF₃ rather than 4-fluorophenyl at the thiadiazole 5-position) achieved IC₅₀ values of 3–7 µM against PC3 prostate cancer cells, comparable to doxorubicin (IC₅₀ = 7 µM) [1]. This positions the 4-ethoxy compound in a moderate potency range (single-digit to low-double-digit micromolar) with reported mechanistic specificity (p53, EGFR/HER-2) that may confer selectivity advantages.

anticancer MCF-7 SK-BR-3 selectivity kinase inhibition

Recommended Research and Industrial Application Scenarios for 4-Ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391228-05-0)


p53-Dependent Oncology Drug Discovery: Lead Identification and Mechanistic Profiling

Based on the demonstrated p53 transcriptional activation (EC₅₀ = 152 nM in HEK293 reporter assay [1]) and MCF-7 cytotoxicity (IC₅₀ = 10.38 µM) with reported p53-mediated apoptosis , this compound is best positioned as a tool compound or early lead for p53-dependent oncology programs. It is particularly suited for target validation studies in p53 wild-type cancer cell lines where direct p53 pathway engagement can be monitored via reporter gene assays. The ~100-fold differential between p53 reporter potency and cytotoxicity suggests a specific on-target effect worthy of further mechanistic deconvolution.

P2X3/P2X2/3 Antagonist Screening for Pain and Urological Disorders

Given the compound's structural coverage within the P2X3/P2X2/3 antagonist patent family (US 8,119,644 B2) [2], procurement is warranted for programs screening against P2X3 or P2X2/3 purinergic receptors. The 4-ethoxy-4-fluorophenyl substitution pattern may confer differentiated binding kinetics or selectivity versus the patent's exemplified compounds. Use in calcium flux or electrophysiological assays (e.g., automated patch clamp) is recommended to establish quantitative P2X3 IC₅₀ values, which are currently absent from the public domain.

Wnt/β-Catenin Pathway Inhibitor Screening in Colorectal or Hepatocellular Carcinoma Models

The compound falls within the generic scope of WO 2016/131808 A1, which claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signalling pathway inhibitors [3]. This positions it for use in TOPFlash or similar Wnt reporter assays in colorectal cancer (e.g., HCT-116, SW480) or hepatocellular carcinoma (e.g., HepG2, Huh7) cell lines. Given the absence of publicly reported Wnt IC₅₀ data, initial screening at 1–10 µM is suggested, benchmarked against known Wnt inhibitors such as XAV939 or ICG-001.

Agrochemical Discovery: Insecticidal Screening Against Sap-Feeding Pests

SAR trends from Dow AgroSciences' N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide program indicate that electron-donating, moderately lipophilic benzamide substituents favor activity against Aphis gossypii, Myzus persicae, and Bemisia tabaci [4]. The 4-ethoxy group aligns with this profile, supporting its procurement for insecticidal screening sets. Recommended assay conditions: leaf-dip or systemic exposure assays at 50–200 ppm against mixed-life-stage populations, with mortality assessed at 48–96 hours post-treatment.

Quote Request

Request a Quote for 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.